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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Oxetane-3-carboxylic acid (CAS No. 114012-41-8), a valuable building block in
pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers,
scientists, and drug development professionals, offering a detailed summary of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
methodologies for their acquisition.

Introduction

Oxetane-3-carboxylic acid, with the molecular formula CaHeOs and a molecular weight of
102.09 g/mol , is a cyclic carboxylic acid featuring a strained four-membered oxetane ring.[3]
This unique structural motif imparts desirable physicochemical properties in drug candidates,
such as improved solubility and metabolic stability.[4][5] A thorough understanding of its
spectroscopic characteristics is crucial for its identification, characterization, and quality control
in synthetic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Oxetane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. For Oxetane-3-carboxylic acid, both *H and 3C NMR provide distinct signals

corresponding to the protons and carbons in its unique cyclic structure.

Table 1: *H NMR Data for Oxetane-3-carboxylic Acid

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.8-5.0 Multiplet 4H -CH:z- (Oxetane ring)
~3.8-4.0 Multiplet 1H -CH- (Methine)
~11.0-13.0 Singlet (broad) 1H -COOH

Table 2: 13C NMR Data for Oxetane-3-carboxylic Acid

Chemical Shift (6) ppm Assignment

~175 C=0 (Carboxylic acid)
~75 -CH:z- (Oxetane ring)
~40 -CH- (Methine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Oxetane-3-carboxylic acid is characterized by the presence of a carboxylic acid

and an ether linkage within the oxetane ring.

Table 3: Key IR Absorptions for Oxetane-3-carboxylic Acid
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic acid)
1700-1725 Strong C=0 stretch (Carboxylic acid)
1200-1300 Strong C-O stretch (Carboxylic acid)
950-1000 Medium C-O-C stretch (Oxetane ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for Oxetane-3-carboxylic Acid

m/z Interpretation

102 [M]* (Molecular ion)
101 [M-H]*

57 [M-COOH]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

High-resolution *H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.[6]

Sample Preparation:

o Dissolve 5-10 mg of Oxetane-3-carboxylic acid in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds).
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e Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-14 ppm

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., PENDANT).

Number of Scans: 1024 or more

Relaxation Delay: 2 seconds

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
» Neat: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

e Solution: The sample is dissolved in a suitable solvent (e.g., CCls) and placed in a solution
cell.

o KBr Pellet: A small amount of the solid sample is ground with KBr powder and pressed into a
thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~* with a
resolution of 4 cm~1.
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Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electrospray
lonization (ESI) or Electron Impact (El).[6]

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g.,
methanol or acetonitrile) at a low concentration.

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the data is
collected over a mass range that includes the expected molecular weight of the analyte.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Oxetane-3-carboxylic acid.
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Caption: Workflow for the spectroscopic characterization of Oxetane-3-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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